
p-Phenetidine-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has the molecular formula C8H7D5ClNO and a molecular weight of 178.67 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine. One common method includes the reaction of p-Phenetidine with deuterated ethyl iodide in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Deuterated solvents such as D2O or CDCl3
Reagents: Deuterated ethyl iodide, base (e.g., NaOH), hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities
Purification: Techniques such as recrystallization and chromatography to ensure high purity
Quality Control: Analytical methods like NMR and mass spectrometry to confirm the deuteration level and purity
化学反应分析
Types of Reactions
p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Forms corresponding quinones or nitroso compounds
Reduction: Converts to aniline derivatives
Substitution: Reacts with electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Quinones, nitroso compounds
Reduction: Aniline derivatives
Substitution: Alkylated or acylated phenetidine derivatives
科学研究应用
p-Phenetidine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate reaction mechanisms and kinetics
Biology: In proteomics research to study protein-ligand interactions
Medicine: As a reference standard in pharmacokinetic studies
Industry: In the synthesis of deuterated drugs and intermediates
作用机制
The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms .
相似化合物的比较
Similar Compounds
p-Phenetidine: Non-deuterated form with similar chemical properties but different isotopic composition
Phenacetin: An analgesic and antipyretic drug, structurally related to p-Phenetidine
Ethoxyquin: A preservative and antioxidant, also derived from p-Phenetidine
Uniqueness
p-Phenetidine-d5 Hydrochloride is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic differentiation. This labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
属性
CAS 编号 |
1794754-45-2 |
|---|---|
分子式 |
C8H12ClNO |
分子量 |
178.671 |
IUPAC 名称 |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI 键 |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
SMILES |
CCOC1=CC=C(C=C1)N.Cl |
同义词 |
4-(Ethoxy-d5)benzenamine Hydrochloride; 1-Amino-4-(ethoxy-d5)benzene Hydrochloride; 4-Aminophenetole-d5 Hydrochloride; 4-Ethoxyaniline-d5 Hydrochloride; 4-(Ethoxy-d5)benzenamine Hydrochloride; 4-(Ethoxy-d5)phenylamine Hydrochloride; NSC 3116-d5 Hydro |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


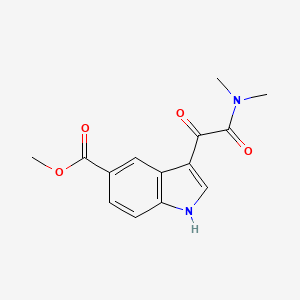
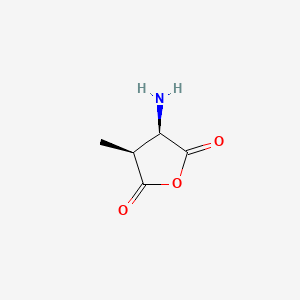
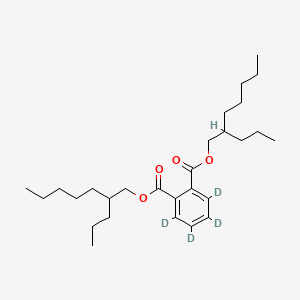
![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)
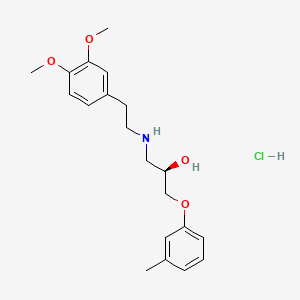
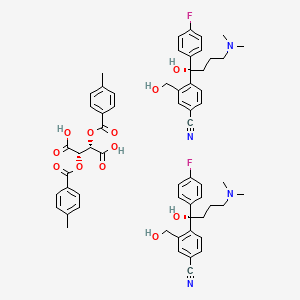
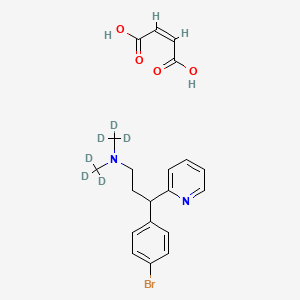
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
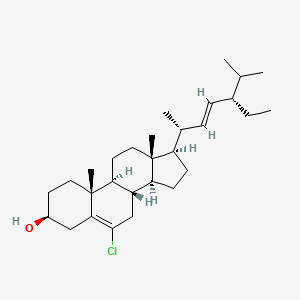
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
